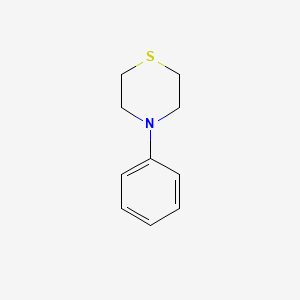

4-Phenylthiomorpholine

Beschreibung

Contextual Significance in Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. wikipedia.org 4-Phenylthiomorpholine belongs to the class of thiomorpholines, which are saturated six-membered rings containing one nitrogen and one sulfur atom. ontosight.aichemsrc.com

The significance of this compound in this context stems from its role as a structural analogue of 4-phenylmorpholine. In drug design and development, the substitution of the morpholine's oxygen with a sulfur atom to give the thiomorpholine (B91149) ring increases the molecule's lipophilicity. mdpi.comresearchgate.net This modification can significantly alter a drug candidate's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. The sulfur atom is also a "metabolically soft spot," prone to oxidation to the corresponding sulfoxide (B87167) and sulfone (this compound 1,1-dioxide). mdpi.comresearchgate.net This predictable metabolism can be exploited in prodrug strategies.

The core structure can be further modified to create a diverse library of derivatives. For instance, oxidation of the sulfur atom yields this compound 1,1-dioxide, a derivative that has been used in the synthesis of various biologically active compounds. rsc.orgclockss.org Another key derivative is this compound-3,5-dione, which introduces carbonyl groups adjacent to the nitrogen, providing different chemical reactivity and biological activity. ontosight.aiugm.ac.id

Several synthetic routes to this compound and its derivatives have been established, enhancing its accessibility for research. Common methods include the nucleophilic aromatic substitution of haloarenes like 4-fluoronitrobenzene or 4-chloronitrobenzene with thiomorpholine, and copper-catalyzed Ullmann-type aryl aminations with iodobenzene. mdpi.comresearchgate.netacs.orgnih.gov

| Product | Starting Materials | Key Reagents/Catalysts | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-(4-Nitrophenyl)thiomorpholine (B1608610) | 4-Fluoronitrobenzene, Thiomorpholine | Triethylamine | Acetonitrile, 85°C, 12h | 95% | mdpi.com |

| This compound | Iodobenzene, Thiomorpholine | CuI, L-proline, K₂CO₃ | DMSO, 90-100°C | 61% | acs.orgnih.gov |

| This compound 1,1-dioxide | Nitrobenzene, Divinyl sulfone | Indium, Acetic Acid | Methanol, Reflux | Low to Moderate | clockss.org |

| 4-(Substituted)phenylthiomorpholine-3,5-dione | N-(Substituted)phenyl-2-chloro-N-(2-chloroacetyl)acetamide | Na₂S·3H₂O | Ethanol, N₂ atmosphere | Not specified | ugm.ac.id |

Overview of Research Domains

Academic and industrial research on this compound is primarily concentrated in a few key scientific areas, with medicinal chemistry being the most prominent.

Medicinal Chemistry The principal application of this compound is as a precursor in medicinal chemistry. mdpi.comresearchgate.net Its derivative, 4-thiomorpholinoaniline (B1311295) (obtained by the reduction of the nitro group of 4-(4-nitrophenyl)thiomorpholine), is a crucial building block for creating a wide range of potential therapeutic agents through reactions like amide coupling. mdpi.comresearchgate.net The thiomorpholine moiety itself is incorporated into drug candidates to modulate properties and interact with biological targets.

Research has demonstrated the use of this scaffold in the development of:

Kinase Inhibitors: Compounds for potential use in oncology. mdpi.comresearchgate.net

Antimigraine and Antidiabetic Agents: As a core structural component. mdpi.comresearchgate.net

Antimicrobial Agents: Including antifungal, antibiotic, and antimycobacterial compounds. mdpi.comresearchgate.net

Reverse Transcriptase Inhibitors: For potential antiviral applications. mdpi.comresearchgate.net

Nicotinic Acetylcholine Receptor (nAChR) Ligands: The ethylated sulfonium (B1226848) salt derivative, 1-Ethyl-4-phenylthiomorpholin-1-ium, has been studied as a partial agonist for the α7 nAChR. acs.orgnih.gov

Anticancer Agents: Derivatives such as 4-(substituted)phenylthiomorpholine-3,5-diones have been synthesized and evaluated for their cytotoxic activity against cancer cell lines like MCF-7. ugm.ac.idunnes.ac.id

Catalysis While not typically a catalyst itself, this compound is involved in various catalyzed reactions, both in its synthesis and its subsequent transformations. The copper-catalyzed Ullmann condensation is a key method for its preparation, highlighting the role of transition metal catalysis in forming the crucial C-N bond. acs.orgnih.gov Furthermore, this compound has been used as a sulfur nucleophile in reactions with N-arylbenzamidines and N-chlorosuccinimide to produce sulphimides, demonstrating its utility as a reagent in constructing sulfur-nitrogen bonds. rsc.org

Materials Science The application of this compound in materials science is less documented in academic literature. However, it is listed by chemical suppliers as a "material building block," suggesting its potential use as a monomer or structural component in the synthesis of functional organic materials or polymers. bldpharm.combldpharm.com Its stable heterocyclic structure and potential for derivatization could allow for its incorporation into more complex architectures for applications in areas like organic electronics or specialized polymers, though specific examples are not extensively reported.

| Research Domain | Role of this compound | Examples of Application | Reference |

|---|---|---|---|

| Medicinal Chemistry | Precursor/Building Block | Synthesis of kinase inhibitors, antimigraine drugs, antifungal agents, and α7 nAChR partial agonists. | mdpi.comresearchgate.netacs.org |

| Catalysis | Substrate/Reagent | Synthesized via copper-catalyzed reactions; used as a reagent to form sulphimides. | acs.orgnih.govrsc.org |

| Materials Science | Potential Material Building Block | Classified for potential use in creating functional materials, though specific applications are not widely detailed. | bldpharm.combldpharm.com |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

55330-78-4 |

|---|---|

Molekularformel |

C10H13NS |

Molekulargewicht |

179.28 g/mol |

IUPAC-Name |

4-phenylthiomorpholine |

InChI |

InChI=1S/C10H13NS/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5H,6-9H2 |

InChI-Schlüssel |

DPXANBQAIVUQDO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CSCCN1C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. nih.govnih.gov For 4-(4-nitrophenyl)thiomorpholine (B1608610), this analysis revealed a monoclinic crystal system with the space group P2₁/c. mdpi.com The molecule's structure in the crystal shows that the thiomorpholine (B91149) ring is not planar but adopts a stable, low-energy chair conformation. mdpi.comresearchgate.net

Key geometric parameters, such as bond lengths and angles, were determined with high precision. Notably, the C2–S1–C6 bond angle within the thiomorpholine ring is significantly smaller than the ideal tetrahedral angle of 109.5°, a deviation characteristic of such heterocyclic systems. mdpi.com The solid-state structure is organized into centrosymmetric dimers, a packing arrangement influenced by weak intermolecular hydrogen bonds. mdpi.com

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₁₂N₂O₂S |

| Formula Weight | 224.285 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 13.3525(5) Å, b = 10.3755(4) Å, c = 7.4464(3) Å, β = 96.325(2)° |

| Volume | 1025.34(7) ų |

| Z | 4 |

| Density (calculated) | 1.453 g/cm³ |

Hirshfeld Surface Analysis for Intermolecular Interactions

To visualize and quantify the intermolecular interactions within the crystal lattice, Hirshfeld surface analysis was employed. nih.govepa.gov This method maps the regions of close contact between adjacent molecules, providing a graphical representation of non-covalent forces. For 4-(4-nitrophenyl)thiomorpholine, the Hirshfeld surface, mapped with the normalized contact distance (d_norm), highlights the key interactions responsible for the crystal packing. mdpi.com

The analysis reveals the formation of centrosymmetric dimers through weak C–H···O hydrogen bonds. mdpi.com Specifically, these interactions occur between the methylene (B1212753) groups adjacent to the sulfur atom of one molecule and the oxygen atoms of a nitro group in a neighboring molecule. mdpi.com The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of intermolecular contacts, showing that in addition to the prominent O···H contacts, S···H, C···H, and H···H interactions are also significant in the crystal structure. mdpi.com

| Donor-H···Acceptor | d(H···A) [Å] | d(D···A) [Å] | ∠(DHA) [°] |

|---|---|---|---|

| C2-H2A···O2 | 2.53 | 3.453(2) | 158 |

| C8-H8···O1 | 2.59 | 3.502(2) | 153 |

Detailed Conformational Studies

As confirmed by X-ray crystallography, the six-membered thiomorpholine ring in 4-(4-nitrophenyl)thiomorpholine consistently adopts a chair conformation in the solid state. mdpi.comresearchgate.net This is the most stable conformation for such saturated heterocyclic rings as it minimizes both angular and torsional strain. This chair geometry is a fundamental structural feature of the thiomorpholine scaffold.

A significant finding from the crystal structure analysis is the positional preference of the substituent on the nitrogen atom. In the solid state, the 4-nitrophenyl group of 4-(4-nitrophenyl)thiomorpholine resides in a quasi-axial position relative to the chair-shaped thiomorpholine ring. mdpi.comresearchgate.net This preference in the crystal is influenced by intermolecular packing effects and the formation of the hydrogen-bonded dimers. mdpi.com However, computational studies (DFT calculations) on an isolated molecule suggest that in the gas phase, the 4-nitrophenyl group would preferentially occupy a quasi-equatorial position, which is typically the more stable position for large substituents on a cyclohexane-like ring due to reduced steric hindrance. mdpi.com This highlights the crucial role of the crystalline environment in determining the final observed conformation.

The structural analysis becomes even more insightful when compared to its morpholine (B109124) analogue, where the sulfur atom is replaced by an oxygen atom. Interestingly, the solid-state structure of the morpholino analogue of 4-(4-nitrophenyl)thiomorpholine shows the 4-nitrophenyl group occupying a quasi-equatorial position. mdpi.com This stark difference in the solid-state conformation between the thiomorpholine and morpholine derivatives, despite their structural similarity, underscores the profound impact that the heteroatom (sulfur vs. oxygen) and the resulting intermolecular interactions have on the crystal packing and conformational preferences of the entire molecule. mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in elucidating the conformational preferences and energetic landscapes of 4-Phenylthiomorpholine derivatives. Specifically, the study of 4-(4-nitrophenyl)thiomorpholine (B1608610) has offered a detailed glimpse into the molecule's behavior in both isolated and solid states mdpi.comresearchgate.net.

For an isolated molecule of a this compound derivative (specifically, the 4-nitrophenyl substituted compound), DFT calculations were employed to determine its most stable three-dimensional arrangement, devoid of intermolecular influences. These calculations involved geometry optimization to find the minimum energy structure mdpi.com. The computations were performed using the ORCA 5.0 software package, employing the B3LYP/G (VWN5) hybrid functional with a def2-TZVPP basis set. The optimization process utilized the BFGS method, ensuring the final structure corresponded to a true local energy minimum by confirming the absence of imaginary frequencies mdpi.com.

The thiomorpholine (B91149) ring in this compound typically adopts a low-energy chair conformation mdpi.comresearchgate.net. A key finding from DFT calculations pertains to the orientation of the phenyl group. In the gas-phase, energy-minimized structure of 4-(4-nitrophenyl)thiomorpholine, the 4-nitrophenyl group preferentially occupies a quasi-equatorial position on the thiomorpholine ring mdpi.com. This contrasts with its orientation in the solid state, as determined by X-ray crystallography, highlighting the influence of packing forces on the molecule's conformation mdpi.com.

A notable discrepancy exists between the computationally predicted gas-phase structure and the experimentally determined solid-state structure of 4-(4-nitrophenyl)thiomorpholine. While the DFT-optimized structure shows the 4-nitrophenyl group in a quasi-equatorial position, X-ray diffraction analysis of the crystal reveals this group in a quasi-axial position mdpi.com. This difference underscores the impact of intermolecular forces and crystal packing effects on the molecular conformation in the solid state mdpi.com. The gas-phase calculations represent the intrinsic conformational preference of the molecule, whereas the crystal structure reflects a conformation stabilized by its interactions with surrounding molecules.

Table 1: Comparison of Selected Geometric Parameters for 4-(4-Nitrophenyl)thiomorpholine

| Parameter | DFT-Calculated Value (Gas-Phase) | X-ray Crystallography Value (Solid-State) |

| Phenyl Group Position | Quasi-equatorial | Quasi-axial |

| Molecular Symmetry | Broken CS symmetry | Approximate CS symmetry |

Data sourced from a study on 4-(4-nitrophenyl)thiomorpholine, a derivative of this compound. mdpi.com

Molecular Modeling and Dynamics Simulations

There is currently no specific research available in the public domain detailing molecular modeling or molecular dynamics simulations performed on the this compound compound itself. While these techniques are widely used in computational chemistry to study the dynamic behavior of molecules, their application to this compound has not been documented in the reviewed literature.

Theoretical Approaches to Mechanistic Pathways

Similarly, specific theoretical studies on the mechanistic pathways of reactions involving this compound, such as its synthesis or subsequent chemical transformations, are not available in the surveyed scientific literature. Computational investigations into reaction mechanisms provide valuable insights into transition states and reaction kinetics, but such detailed studies for this compound have not been published.

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical investigations, particularly those employing Density Functional Theory (DFT), have provided significant insights into the structural and electronic properties of this compound and its derivatives, which in turn govern their reactivity. Studies on analogous compounds like 4-(4-nitrophenyl)thiomorpholine have revealed that the thiomorpholine ring typically adopts a low-energy chair conformation. mdpi.comresearchgate.net In this conformation, the C2–S1–C6 bond angle is often smaller than the ideal tetrahedral angle of 109.5°. mdpi.com

DFT calculations have been instrumental in determining the preferred orientation of substituents on the thiomorpholine ring. For instance, in 4-(4-nitrophenyl)thiomorpholine, the 4-nitrophenyl group is found to reside in a quasi-axial position. mdpi.comresearchgate.net This contrasts with its morpholine (B109124) analogue, where the same group occupies a quasi-equatorial position, highlighting the influence of the sulfur atom on the molecule's conformational preference. mdpi.com The overlay of the crystal structure and the DFT-optimized structure confirms the accuracy of these theoretical models in predicting molecular geometry. researchgate.net

The electronic landscape of these molecules, crucial for understanding their reactivity, is also elucidated through computational methods. Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—quantify the chemical behavior of the molecule. mdpi.comnih.gov A larger HOMO-LUMO energy gap (ΔEgap) generally signifies higher kinetic stability and lower chemical reactivity. mdpi.com These descriptors are calculated to predict how the molecule will interact with other chemical species. mdpi.comnih.gov Furthermore, theoretical analyses have shown that the this compound scaffold can participate in weak intermolecular interactions, such as C–H···O hydrogen bonds, which can be critical for molecular recognition and binding to biological targets. mdpi.comresearchgate.net

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| Conformation | The thiomorpholine ring adopts a stable chair conformation. mdpi.com | Influences the spatial arrangement of substituents and accessibility for reactions. |

| Substituent Orientation | The N-phenyl group can occupy quasi-axial or quasi-equatorial positions. mdpi.com | Affects steric hindrance and the molecule's interaction with biological targets. |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. mdpi.com | Governs nucleophilic behavior. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. mdpi.com | Governs electrophilic behavior. |

| HOMO-LUMO Gap (ΔEgap) | Energy difference between HOMO and LUMO. mdpi.com | Indicates chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com |

| Chemical Potential (μ) | Related to the "escaping tendency" of an electron from the system. | Indicates the molecule's general reactivity. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. mdpi.com | Hard molecules are less reactive; soft molecules are more reactive. |

Theoretical Studies on Thiosemicarbazone Derivatives

Thiosemicarbazones, known for their wide range of biological activities, have been derivatized with the this compound moiety to explore new therapeutic agents. Computational studies are central to understanding the structure-activity relationships (SAR) of these derivatives. nih.gov A variety of computational tools, including quantum chemical calculations (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analyses, are employed to predict their biological potential. nih.gov

DFT calculations are used to determine the electronic properties of these derivatives, such as the HOMO and LUMO energies, which are essential for predicting their reactivity and interaction mechanisms. nih.gov Molecular docking simulations are performed to investigate how these molecules bind to the active sites of specific biological targets, such as bacterial or fungal proteins. nih.gov These studies provide insights into the binding affinity and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. The docking scores and binding energies derived from these simulations are valuable for ranking compounds and prioritizing them for further experimental testing. nih.govmalayajournal.org

Furthermore, QSAR models are developed to establish a mathematical relationship between the physicochemical properties of the thiosemicarbazone derivatives and their biological activity. nih.gov These models help in identifying the key molecular descriptors that influence the desired activity, thereby guiding the design of new derivatives with enhanced potency. researchgate.netzenodo.org The planarity of the conjugated aromatic system in some thiosemicarbazone derivatives has been suggested as a factor in potential DNA binding, although this is not always the primary mode of action. nih.gov

| Computational Method | Information Obtained | Application in Drug Design |

|---|---|---|

| DFT Calculations | HOMO-LUMO energies, chemical descriptors (hardness, potential), electrostatic potential maps. nih.gov | Predicts chemical reactivity and stability of the derivatives. |

| Molecular Docking | Binding affinity (docking score), binding mode, key interacting amino acid residues. nih.gov | Identifies potential biological targets and explains the mechanism of action at a molecular level. malayajournal.org |

| Molecular Dynamics (MD) | Stability of the ligand-protein complex over time. nih.gov | Validates docking results and assesses the dynamic behavior of the binding interaction. |

| QSAR Analysis | Correlation between molecular descriptors (e.g., lipophilicity, electronic properties) and biological activity (pIC50). nih.gov | Guides the rational design of new derivatives with improved activity. researchgate.net |

Theoretical Studies on Piperidine (B6355638) Analogues

Piperidine-containing compounds are prevalent in pharmaceuticals, and theoretical studies on piperidine analogues of this compound are crucial for designing novel therapeutic agents. mdpi.com Computational modeling and molecular docking are key techniques used to explore the structure-activity relationships of these analogues, for instance, in the context of receptor binding. nih.govresearchgate.net

Computational modeling can suggest optimal points for chemical modification on the piperidine ring to enhance interaction with a biological target. nih.gov For example, modeling might indicate that introducing an aromatic moiety at a specific position could lead to favorable interactions with key amino acid residues in a receptor's active site, thereby predicting agonistic or antagonistic activity. nih.govnih.gov Docking studies are used to visualize and analyze the binding poses of these analogues within the target's binding pocket. researchgate.netnih.gov These simulations can reveal crucial interactions, such as ionic interactions with charged residues or hydrophobic contacts, that determine binding affinity. nih.gov

Molecular dynamics simulations can further enrich these studies by revealing the stability of the ligand-receptor complex over time. nih.gov In addition to receptor-targeted studies, QSAR analyses are also performed on piperidine analogues to identify the physicochemical properties that are critical for their biological activity. researchgate.net These computational approaches collectively support the rational design of new piperidine analogues with desired pharmacological profiles, helping to predict their potential as drug candidates before their synthesis. researchgate.net

| Compound Series | Computational Approach | Key Findings and Predictions |

|---|---|---|

| 4-Substituted Piperidines | Computational Modeling, Molecular Docking | Identified position 4 as optimal for diversification to interact with key residues in the MOR active site. nih.gov |

| Piperidine GABA Analogues | Molecular Docking, QSAR Analysis | Evaluated interactions in the GABAB receptor binding site to predict agonist activity. researchgate.net |

| Piperidine/Piperazine-based Sigma Receptor Ligands | Molecular Docking, Molecular Dynamics | Deciphered the binding mode, identifying crucial ionic and hydrophobic interactions with amino acid residues. nih.gov |

| Fluorinated Piperidines | DFT Calculations (related to synthesis) | Used to understand reaction pathways for synthesizing valuable fluorinated piperidine analogues. mdpi.com |

Mechanistic Studies of Chemical Reactions Involving 4 Phenylthiomorpholine and Its Precursors

Elucidation of Reaction Pathways

The formation of 4-phenylthiomorpholine typically involves two main stages: the construction of the thiomorpholine (B91149) ring and the subsequent N-arylation.

The thiomorpholine scaffold can be synthesized through several established pathways. One common approach involves the reaction of diethanolamine (B148213) with a sulfur source, such as sodium sulfide, which proceeds through the generation of an amino-mustard intermediate that subsequently cyclizes. nih.gov Another strategy starts with 2-mercaptoethanol (B42355) and aziridine, leading to an intermediate that is converted to 2-(2-chloroethylthio)ethylamine hydrochloride. This intermediate then undergoes base-mediated cyclization to yield thiomorpholine. nih.gov A more recent development utilizes a continuous flow, two-step telescoped process involving a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride, which forms the same half-mustard intermediate. nih.gov

Once the thiomorpholine ring is formed, the introduction of the phenyl group at the nitrogen atom is commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. For instance, the synthesis of 4-(4-nitrophenyl)thiomorpholine (B1608610), a direct precursor to 4-amino-phenylthiomorpholine, is readily accomplished by reacting thiomorpholine with 4-fluoronitrobenzene or 4-chloronitrobenzene in the presence of a base. mdpi.comresearchgate.net The reaction proceeds via the attack of the nucleophilic nitrogen of thiomorpholine on the electron-deficient aromatic ring, displacing the halide. The nitro group can then be reduced to an amine, and subsequent diazotization and reduction can yield this compound.

Alternative N-arylation methods include transition-metal-free approaches using reagents like (4-nitrophenyl)(phenyl)iodonium triflate. mdpi.comresearchgate.net

Identification and Characterization of Reaction Intermediates

The identification of transient species is fundamental to confirming reaction mechanisms. In the synthesis of the thiomorpholine ring from 2-mercaptoethanol and aziridine, the key intermediate is 2-(2-chloroethylthio)ethylamine hydrochloride . nih.gov This "half-mustard" species is formed and then cyclized under basic conditions to furnish the heterocyclic ring. nih.gov

In the context of sulfur-containing heterocycle synthesis, sulfur ylide-like intermediates have been proposed. nih.gov For example, in the one-pot synthesis of tetrasubstituted thiophenes, the reaction mechanism is believed to proceed through the formation of a sulfur ylide-like intermediate, which is suggested by NMR studies and substitution effects on reactivity. nih.gov While not directly observed in this compound synthesis, such intermediates are plausible in related sulfur chemistry.

Studies on the biodegradation of thiomorpholine have also provided insight into reaction intermediates. Using 1H NMR spectroscopy, the transformation of thiomorpholine by Mycobacterium aurum MO1 was monitored. researchgate.net An intermediate compound, designated (S), was detected as thiomorpholine was consumed. This intermediate was subsequently isolated, purified, and identified as thiomorpholine-S-oxide , confirming a metabolic pathway involving oxidation at the sulfur atom. researchgate.net

| Intermediate | Precursor(s) | Reaction Type | Method of Characterization |

| 2-(2-chloroethylthio)ethylamine hydrochloride | Cysteamine hydrochloride and vinyl chloride | Photochemical Thiol-Ene | Inferred from reaction sequence |

| Thiomorpholine-S-oxide | Thiomorpholine | Biodegradation (Oxidation) | 1H NMR, Mass Spectrometry, IR |

| Sulfur Ylide-like intermediates | Ketene N,S-acetals | Intramolecular Cyclization | 1H NMR studies, Reactivity studies |

Analysis of Transition States

Direct experimental observation of transition states is challenging; therefore, their structures and energies are often inferred from kinetic data and computational studies. For the nucleophilic aromatic substitution reaction to form N-aryl thiomorpholines, the mechanism involves a Meisenheimer complex as a high-energy intermediate. The transition states flank this intermediate, corresponding to the initial nucleophilic attack and the subsequent loss of the leaving group.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing these transient structures. For example, DFT calculations on 4-(4-nitrophenyl)thiomorpholine have been used to determine its energy-minimized structure. mdpi.com These studies revealed that intermolecular interactions in the solid state significantly influence the molecule's conformation, suggesting that packing effects can alter the energy landscape of the reaction in the solid phase. mdpi.com

In related phosphoryl transfer reactions, such as the anilinolysis of O-aryl phenyl phosphonochloridothioates, the reaction is proposed to proceed through a concerted SN2 mechanism. researchgate.net The nature of the transition state (e.g., degree of bond formation and cleavage) is probed using kinetic isotope effects (KIEs) and linear free-energy relationships (Hammett and Brønsted correlations). researchgate.net Similar methodologies could be applied to dissect the mechanisms of reactions involving this compound, providing detailed insight into the structure and energetics of their transition states.

Kinetic Resolution Studies in Related Heterocyclic Systems

Dynamic kinetic resolution (DKR) is a powerful strategy for synthesizing enantiomerically pure compounds from racemates. While specific DKR studies on this compound are not widely reported, research on analogous heterocyclic systems, such as morpholinones, provides significant mechanistic insights.

A highly enantioselective isothiourea-catalyzed acylative DKR of tetra-substituted morpholinone- and benzoxazinone-derived lactols has been developed. chemrxiv.org This process overcomes the 50% maximum yield limitation of standard kinetic resolution by allowing the interconversion of the starting material's enantiomers during the reaction. chemrxiv.org The enantiomerization is promoted by a reversible ring-opening/ring-closing mechanism. chemrxiv.org

Computational studies were employed to probe the source of selectivity in this DKR process. The analysis identified a key N-C=O•••isothiouronium interaction as being responsible for producing the ester products in highly enantioenriched form. chemrxiv.org The choice of solvent and acylating agent was also found to be critical.

Table: Optimization of Dynamic Kinetic Resolution of a Morpholinone Lactol chemrxiv.org

| Entry | Acylating Agent | Solvent | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Isobutyric anhydride | Toluene | 80 | 97:3 |

| 2 | Acetic anhydride | Toluene | - | 75:25 (product:ring-opened) |

| 3 | Propionic anhydride | Toluene | - | 75:25 (product:ring-opened) |

| 4 | 2,2-Diphenylacetic anhydride | Toluene | - | 50:50 (product:ring-opened) |

| 5 | Isobutyric anhydride | THF | - | 75:25 (product:ring-opened) |

Data extracted from a study on related morpholinone systems.

Studies of Aza-Michael Addition Mechanisms

The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction that can be integral to the synthesis of heterocyclic precursors to this compound. wikipedia.orgnih.gov The reaction involves the addition of a nitrogen nucleophile (the Michael donor) to the β-carbon of an electron-poor alkene (the Michael acceptor). wikipedia.org

The mechanism can be initiated by either a base or a nucleophilic catalyst. nih.govrsc.org

Base-Catalyzed Mechanism : A base deprotonates the amine (or a thiol in the thia-Michael variant) to form a more potent nucleophile (an amide or thiolate). This anion then adds to the Michael acceptor to generate an enolate intermediate. Subsequent proton transfer from the protonated base or solvent yields the final product. nih.gov

Nucleophile-Initiated Mechanism : A nucleophilic catalyst (e.g., a phosphine (B1218219) or tertiary amine) first adds to the Michael acceptor, forming a zwitterionic intermediate. This activates the acceptor towards attack by the nitrogen nucleophile. nih.govrsc.org

In the synthesis of thiomorpholine or morpholine (B109124) derivatives, an intramolecular aza-Michael reaction can serve as the key cyclization step. For example, a substrate containing both an amine and an appropriately positioned activated alkene can undergo cyclization to form the six-membered ring. The thermodynamics and kinetics of this addition are crucial for an efficient ring-closing process.

Mechanochemical Synthesis Investigations

Mechanochemistry, which utilizes mechanical force (e.g., ball-milling) to drive chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. nih.gov Investigations into mechanochemical methods for forming C-N and C-S bonds are particularly relevant to the synthesis of this compound and its precursors. cardiff.ac.uk

The first mechanochemical C-S cross-coupling has been developed, demonstrating the utility of ball-milling for reactions that are foundational to organosulfur chemistry. cardiff.ac.uk A key challenge in this study was overcoming the detrimental side reaction of thiol oxidation to disulfides, which was managed by the inclusion of a reductant. cardiff.ac.uk This highlights how the reaction environment inside a ball mill can alter reaction pathways compared to solution-phase chemistry.

Mechanochemical techniques have also been successfully applied to Suzuki polymerizations for creating conjugated polymers, showcasing the ability of ball-milling to facilitate transition metal-catalyzed reactions. semanticscholar.org The reaction parameters, such as milling time and frequency, were found to significantly influence polymer molecular weights and yields. semanticscholar.org These studies suggest that the N-arylation step in this compound synthesis could potentially be adapted to a mechanochemical protocol, possibly leading to a more sustainable and efficient process. The concept of "phase transition induced reactivity," where a melt-phase phenomenon promoted by the reactor design enables reactivity, is another mechanistic aspect unique to some mechanochemical transformations. cardiff.ac.uk

Applications in Catalysis Research

Role as Ligands in Transition Metal Complexes

The coordination chemistry of such ligands is complex and can vary based on the metal, its oxidation state, and reaction conditions. nih.govyoutube.com The sulfur atom, being a soft Lewis base, typically forms strong bonds with soft Lewis acidic late transition metals like palladium (Pd), platinum (Pt), and rhodium (Rh). bohrium.com The nitrogen atom can also coordinate, leading to the formation of a stable five-membered chelate ring with the metal center. This chelation effect generally enhances the stability of the resulting metal complex compared to monodentate ligands.

Research on analogous compounds has shown that thioether-containing ligands are increasingly being explored as alternatives to traditional phosphine (B1218219) and nitrogen-based ligands in catalysis. bohrium.comresearchgate.net Depending on the specific geometry and electronic requirements of the catalytic cycle, 4-Phenylthiomorpholine could coordinate to a metal center in several ways:

As a bidentate (N,S) ligand: Forming a stable chelate, which can help stabilize the active catalytic species.

As a monodentate S-donor ligand: Utilizing the strong affinity of the soft thioether for soft metals.

As a monodentate N-donor ligand: Though typically the sulfur coordination is electronically preferred for metals like palladium.

The specific coordination mode is crucial as it defines the steric and electronic environment around the metal, directly impacting the catalytic reaction.

Exploration of Organo-Chalcogen Compounds in Catalytic Systems

This compound belongs to the broad class of organo-chalcogen compounds, specifically organosulfur compounds. Historically, ligand design for catalysis has been dominated by phosphorus and nitrogen-based molecules. bohrium.com However, the unique electronic properties of heavier chalcogens like sulfur have led to their increased exploration in catalytic systems. bohrium.comresearchgate.net

The sulfur atom in a thioether ligand like this compound has distinct characteristics compared to nitrogen or phosphorus:

Softness: As a soft donor, it forms strong, covalent bonds with catalytically relevant late transition metals.

σ-donor and π-acceptor properties: While being a good σ-donor, the sulfur atom also possesses empty d-orbitals that can participate in π-backbonding, allowing it to stabilize metals in various oxidation states.

Hemilability: In some cases, the metal-sulfur bond can be labile, reversibly dissociating to open up a coordination site on the metal for substrate binding—a valuable property in a catalytic cycle.

The exploration of thioether-containing ligands has demonstrated their effectiveness in a variety of catalytic reactions, indicating that the thioether moiety within this compound is a key feature for its potential catalytic utility. bohrium.com

Mechanistic Aspects of Catalytic Reactions Utilizing Thiomorpholine-Derived Systems

While specific mechanistic studies for catalytic reactions involving this compound are not available, its role can be projected within the well-established mechanisms of key cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions. These processes, typically catalyzed by palladium complexes, follow a general catalytic cycle. rsc.orgwikipedia.orgorganic-chemistry.org

A Proposed Role in a Palladium-Catalyzed Cross-Coupling Cycle:

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) species. The ligand (L), such as this compound, stabilizes this active Pd(0) center. The strong σ-donating ability of N,S-ligands can facilitate this step by increasing the electron density on the palladium, making it more nucleophilic. nih.gov

Transmetalation (Suzuki) or Olefin Insertion (Heck):

In the Suzuki reaction , an organoboron reagent transfers its organic group to the palladium(II) complex. The ligand must remain coordinated to stabilize the complex but may need to be flexible enough to allow the incoming nucleophile to approach the metal center. organic-chemistry.org

In the Heck reaction , an alkene coordinates to the Pd(II) complex and then inserts into the Pd-Aryl bond. rsc.orgiitk.ac.inlibretexts.org The ligand's steric and electronic properties influence the regioselectivity of this insertion. researchgate.netacs.org

Reductive Elimination: This is the final step, where the two organic fragments are coupled, forming the product and regenerating the Pd(0) catalyst. This step is often promoted by bulky ligands, which create steric strain that is relieved upon elimination of the product. nih.gov

A ligand like this compound would participate throughout this cycle by stabilizing the palladium intermediates, preventing catalyst decomposition (e.g., precipitation as palladium black), and modulating the rates of the individual steps to ensure efficient turnover.

Design Principles for Enhanced Catalytic Efficiency and Selectivity

The effectiveness of a ligand in catalysis can be rationally improved by tuning its steric and electronic properties. acs.orgnih.gov For this compound, several modifications could be envisioned to enhance its potential catalytic performance, drawing on established ligand design principles. nih.govrsc.org

Steric Effects: The bulkiness of a ligand is a critical parameter.

Controlling Coordination Number: Very bulky ligands can favor the formation of monoligated palladium species, which are often the most catalytically active in cross-coupling reactions. acs.org

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand influences the reactivity of the metal center.

Electron-Donating Groups (EDGs): Adding EDGs (e.g., methoxy, -OCH₃) to the phenyl ring would increase the electron density on the palladium center. This generally accelerates the oxidative addition step. chemrxiv.org

Electron-Withdrawing Groups (EWGs): Adding EWGs (e.g., trifluoromethyl, -CF₃) would make the palladium center more electrophilic, which could potentially enhance the nucleophilic attack in the transmetalation step or alter selectivity in other transformations.

This ability to systematically tune the ligand's properties is a cornerstone of modern catalyst design. The table below illustrates how different electronic substituents on analogous ligand systems have been shown to affect catalytic activity in cross-coupling reactions.

| Substituent on Phenyl Ring | Electronic Effect | Predicted Impact on Oxidative Addition Rate | Predicted Impact on Reductive Elimination Rate |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Donating | Increase | Decrease |

| -CH₃ (Methyl) | Donating | Slight Increase | Slight Decrease |

| -H (None) | Neutral | Baseline | Baseline |

| -Cl (Chloro) | Withdrawing | Slight Decrease | Slight Increase |

| -CF₃ (Trifluoromethyl) | Strongly Withdrawing | Decrease | Increase |

Homogeneous and Heterogeneous Catalysis Contexts

Catalysis can be broadly divided into two main categories: homogeneous and heterogeneous.

Homogeneous Catalysis: In this context, the catalyst, substrates, and products exist in a single phase, typically a liquid solution. researchgate.netnih.gov A transition metal complex with this compound as a ligand would act as a homogeneous catalyst. The primary advantages of homogeneous catalysis are high activity and selectivity due to the well-defined nature of the active site and the absence of mass transfer limitations. rsc.org However, a significant drawback is the difficulty in separating the catalyst from the product mixture, which is a major concern in pharmaceutical and industrial applications. rsc.org

Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants, usually a solid catalyst with liquid or gas reactants. mdpi.com The main advantage is the ease of catalyst separation (e.g., by simple filtration) and recycling. To apply a molecular catalyst like a this compound complex in a heterogeneous context, it would need to be immobilized on a solid support. rsc.orgrsc.org Common strategies include:

Covalent Anchoring: Modifying the this compound ligand with a functional group (e.g., a silane) that can be covalently bonded to the surface of a solid support like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃). mdpi.comnih.gov

Physical Encapsulation: Trapping the metal complex within the pores of a material like a metal-organic framework (MOF) or a zeolite.

By immobilizing the catalyst, one can combine the high selectivity of a well-defined molecular active site with the practical advantages of a heterogeneous system. rsc.org

| Property | Homogeneous System | Heterogeneous System (Immobilized) |

|---|---|---|

| Catalyst State | Dissolved in reaction medium | Immobilized on a solid support |

| Activity/Selectivity | Typically high | Can be high, but may be affected by support interactions or mass transfer limitations |

| Catalyst Separation | Difficult (e.g., requires distillation, chromatography) | Easy (e.g., filtration) |

| Catalyst Recycling | Often impractical | Generally straightforward |

| Example Application | Fine chemical synthesis in a batch reactor | Large-scale industrial production in a continuous flow reactor |

Despite extensive research, there is a notable scarcity of publicly available scientific literature detailing the specific applications of the chemical compound This compound in the field of materials science, as outlined in the requested article structure. Searches for the incorporation of this compound into polymer synthesis, its use in the development of functional materials, its role in organo-chalcogen derived materials, and its integration into nanostructured materials did not yield specific research findings necessary to construct a detailed and scientifically accurate article on these topics.

The majority of accessible research on this compound and its derivatives focuses on their synthesis and potential applications in medicinal chemistry. While the broader categories of thiomorpholine-containing polymers and organo-chalcogen compounds are subjects of scientific investigation, specific studies detailing the use of this compound in the capacities requested—such as a monomer in polymerization, a component for functional materials with specific properties, a precursor for organo-chalcogen materials, or a ligand for nanostructured materials—are not readily found in the surveyed databases.

Therefore, the article focusing on the "Applications in Materials Science Research" of this compound cannot be generated as requested due to the lack of available scientific evidence in the public domain.

Interdisciplinary Research Perspectives on 4 Phenylthiomorpholine As a Chemical Building Block

Utility as Synthetic Intermediates in Complex Molecule Synthesis

4-Phenylthiomorpholine and its analogues are valuable precursors for more complex molecules, particularly in the field of medicinal chemistry. A common synthetic strategy involves the use of derivatives like 4-(4-nitrophenyl)thiomorpholine (B1608610), which can be readily synthesized via a nucleophilic aromatic substitution reaction between thiomorpholine (B91149) and a suitable nitro-substituted benzene (B151609) ring, such as 4-fluoronitrobenzene. mdpi.comresearchgate.net

The true utility of this intermediate is realized upon the chemical modification of the phenyl ring. For instance, the nitro group of 4-(4-nitrophenyl)thiomorpholine can be reduced to an amine, yielding 4-thiomorpholinoaniline (B1311295). mdpi.comresearchgate.net This resulting aniline (B41778) is a highly useful building block for subsequent reactions, most notably amide-coupling reactions, allowing for its incorporation into a wide array of larger, more complex structures. mdpi.comresearchgate.net This approach has been leveraged in the development of various classes of biologically active compounds.

The thiomorpholine scaffold is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse therapeutic actions. jchemrev.comjchemrev.com Its presence can influence the molecule's pharmacological profile, including its potency and pharmacokinetic properties. chemrxiv.orgacs.orgnih.gov The this compound core provides a rigid and well-defined orientation for appended functional groups, facilitating their interaction with biological targets.

Table 1: Examples of Complex Molecules Derived from this compound Intermediates

| Precursor | Derived Molecular Class | Therapeutic Area/Application |

|---|---|---|

| 4-Thiomorpholinoaniline | Antimycobacterial Squaramides | Infectious Diseases (Tuberculosis) mdpi.com |

| 4-Thiomorpholinoaniline | Kinase Inhibitors | Oncology, Inflammatory Diseases researchgate.net |

| 4-Thiomorpholinoaniline | Reverse Transcriptase Inhibitors | Antiviral (HIV) researchgate.net |

Integration within Agrochemical Research (e.g., as heterocyclic scaffolds)

The morpholine (B109124) and thiomorpholine heterocyclic systems have garnered significant attention in the field of agrochemical research due to their presence in a number of biologically active compounds. nih.gov These scaffolds serve as key components in the design of new pesticides, including fungicides, insecticides, and herbicides. nih.gov While research often focuses on the broader class of morpholine derivatives, the underlying principles apply to the this compound scaffold, highlighting its potential in this sector.

Derivatives of morpholine are known to exhibit a wide range of agrochemical activities. They are recognized as a "terminal pharmacophore" in many active compounds, contributing significantly to their biological efficacy. nih.gov The structural and electronic properties of the thiomorpholine ring, in particular, can be fine-tuned through substitution on the phenyl ring or the heterocyclic core to optimize activity against specific agricultural pests or weeds.

The development of novel pesticides often involves the summarization of structure-activity relationships (SAR) to guide the synthesis of more potent and selective agents. nih.gove3s-conferences.org The thiomorpholine scaffold provides a robust framework for such investigations. Research in this area overviews compounds with insecticidal, fungicidal, herbicidal, and even plant growth regulatory properties, providing a foundation for the creation of new agrochemicals containing this core structure. nih.gov

Table 2: Agrochemical Applications of the Thiomorpholine Scaffold

| Activity Type | Description |

|---|---|

| Fungicidal | Morpholine derivatives are well-established as fungicides, acting as sterol biosynthesis inhibitors. The thiomorpholine analogue offers a variation on this core structure for developing new antifungal agents. nih.gov |

| Insecticidal | The scaffold can be incorporated into molecules designed to target the nervous systems or other biological pathways unique to insects. |

| Herbicidal | By modifying the substituents, the scaffold can be part of molecules that interfere with essential biochemical processes in weeds, leading to their growth inhibition or death. nih.gov |

| Plant Growth Regulation | Certain derivatives can influence plant development, offering potential applications in enhancing crop yield or quality. nih.gov |

Contribution to Advanced Synthetic Methodologies (e.g., Click Chemistry)

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, stereospecific, and generate minimal byproducts, making them ideal for the rapid synthesis of new compounds and for creating large libraries for screening. organic-chemistry.orgwikipedia.org The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. organic-chemistry.orgmdpi.com

The this compound scaffold is well-suited for integration into advanced synthetic methodologies like click chemistry. The core structure can be functionalized to include either an azide (B81097) or a terminal alkyne group. This "clickable" version of this compound can then be efficiently joined with other molecular building blocks that contain the complementary functional group. This modular approach allows for the straightforward synthesis of complex, multi-component structures where the this compound moiety is linked to another scaffold via a stable and rigid triazole linker. semanticscholar.org

This methodology is particularly powerful for drug discovery and materials science. It allows for the rapid generation of a diverse set of analogues by varying the reaction partner, facilitating the exploration of structure-activity relationships. For example, an azide-functionalized this compound could be reacted with a library of different alkynes to produce a wide range of potential therapeutic agents or functional materials. The triazole ring formed is not merely a linker; it is a rigid, aromatic, and polar unit that can participate in hydrogen bonding and dipole interactions, often contributing positively to the biological activity of the final molecule. mdpi.com

Table 3: Hypothetical Click Chemistry Reaction Involving a this compound Derivative

| Reactant 1 (Azide) | Reactant 2 (Alkyne) | Catalyst | Product |

|---|

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-phenylthiomorpholine, and how can reaction conditions be optimized for improved yield and purity?

- Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution or cyclization reactions. Key variables include solvent polarity (e.g., DMF vs. THF), temperature control (50–80°C), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Purification via column chromatography or recrystallization is critical for removing byproducts like unreacted morpholine derivatives. Yield optimization requires iterative adjustments to stoichiometry and reaction time .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features like the thiomorpholine ring?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments, with sulfur-induced deshielding observed in the thiomorpholine ring. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while IR spectroscopy detects C-S (650–700 cm⁻¹) and N-H (3300 cm⁻¹) stretches. X-ray crystallography resolves stereochemistry, particularly for chiral centers introduced during synthesis .

Q. How can researchers safely handle this compound in laboratory settings, given its potential toxicity?

- Methodological Answer : Use fume hoods for synthesis and handling. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Acute exposure protocols: rinse skin/eyes with water for 15 minutes; avoid inducing vomiting if ingested. Toxicity data (LD50) should be obtained via in vitro assays (e.g., HepG2 cell viability tests) before in vivo studies .

Advanced Research Questions

Q. What computational chemistry models can predict the reactivity and stability of this compound derivatives under varying pH or temperature conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model electron density around the sulfur atom to predict nucleophilic attack sites. Molecular Dynamics (MD) simulations assess conformational stability in aqueous vs. lipid environments. Software like Gaussian or GROMACS is recommended, with validation via experimental kinetic studies .

Q. How can contradictory findings in the biological activity of this compound across studies be systematically resolved?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay type, cell lines). Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Dose-response curves and IC50 comparisons across studies can clarify potency discrepancies. Replicate experiments under controlled conditions (e.g., fixed pH, temperature) .

Q. What strategies ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Implement Design of Experiments (DoE) to optimize variables (e.g., solvent, catalyst loading). Use HPLC with UV detection (λ = 254 nm) to verify purity (>98%). Batch-to-batch consistency is achieved via strict control of reaction kinetics (e.g., inline FTIR monitoring). Share synthetic protocols in open repositories like Chemotion .

Q. How can FAIR data principles enhance interoperability in this compound research?

- Methodological Answer : Deposit spectral data (NMR, HRMS) in FAIR-compliant repositories (e.g., RADAR4Chem) with unique digital identifiers. Annotate metadata using controlled vocabularies (e.g., ChEBI for chemical entities). Computational workflows should be shared via platforms like GitHub, ensuring reproducibility in docking studies or QSAR models .

Experimental Design & Data Analysis

Q. What experimental controls are critical when evaluating this compound’s anti-inflammatory or antimicrobial effects?

- Methodological Answer : Include positive controls (e.g., dexamethasone for anti-inflammatory assays, ampicillin for antimicrobial tests). Negative controls (solvent-only) rule out assay interference. For in vitro studies, use triplicate technical replicates and validate findings across multiple cell lines (e.g., RAW 264.7 macrophages, HEK293) .

Q. How should researchers design assays to assess the environmental impact of this compound degradation byproducts?

- Methodological Answer : Simulate environmental degradation using OECD 309 guidelines (aerobic aqueous biodegradation). Analyze metabolites via LC-MS/MS and compare toxicity profiles using Daphnia magna or algal growth inhibition tests. Computational tools like ECHA’s QSAR Toolbox predict ecotoxicity endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.